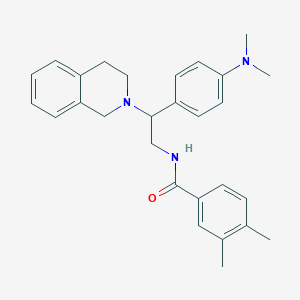![molecular formula C11H19NO4 B2995683 (2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 783371-63-1](/img/structure/B2995683.png)
(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid, commonly known as Boc-L-β-homoleucine, is an amino acid derivative that has gained attention in the scientific community due to its potential use in drug development.
Mecanismo De Acción
Boc-L-β-homoleucine acts as a competitive inhibitor of DPP-IV and POP by binding to the active site of the enzymes. This prevents the enzymes from cleaving their substrates, leading to a decrease in their activity. The anti-inflammatory and anti-cancer properties of Boc-L-β-homoleucine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
Studies have shown that Boc-L-β-homoleucine can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce inflammation and tumor growth in cancer models. Additionally, Boc-L-β-homoleucine has been shown to have minimal toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-L-β-homoleucine in lab experiments is its high purity, which allows for accurate and reproducible results. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, its inhibitory activity towards DPP-IV and POP can complicate the interpretation of results in experiments involving these enzymes.
Direcciones Futuras
Future research on Boc-L-β-homoleucine could focus on its potential use in the treatment of diabetes and cancer. Studies could also investigate its effects on other enzymes and pathways involved in glucose metabolism and immune response. Additionally, the development of more soluble derivatives of Boc-L-β-homoleucine could improve its usefulness in lab experiments.
Métodos De Síntesis
The synthesis of Boc-L-β-homoleucine involves the reaction of β-homoleucine with Boc anhydride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been successfully used in numerous studies to obtain high yields of pure Boc-L-β-homoleucine.
Aplicaciones Científicas De Investigación
Boc-L-β-homoleucine has been extensively studied for its potential use in drug development. It has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP), which are involved in the regulation of glucose metabolism and immune response, respectively. Additionally, Boc-L-β-homoleucine has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
(2S)-2-(but-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-9(13)12-8(10(14)15)7-16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMMOAGOQULDPB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

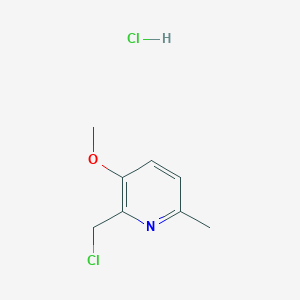
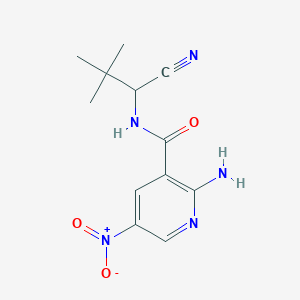
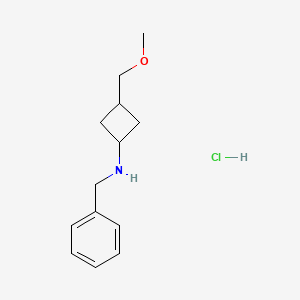

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
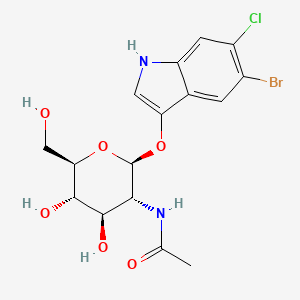
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)

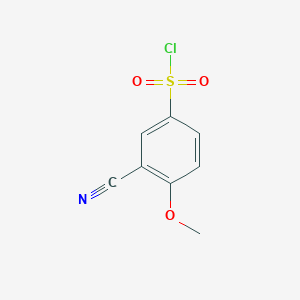
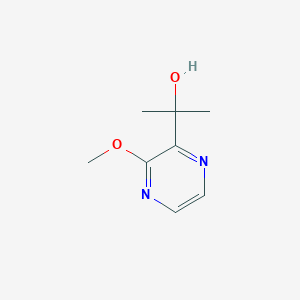
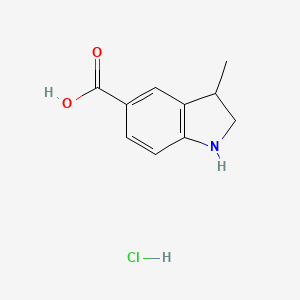
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
